2-[(4-bromophenyl)methyl]oxirane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)methyl]oxirane typically involves the reaction of 4-bromobenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted products with various functional groups depending on the nucleophile used.
Oxidation: Epoxides and other oxidation products.
Reduction: Reduced products with different functional groups.
Scientific Research Applications
2-[(4-bromophenyl)methyl]oxirane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)methyl]oxirane involves the formation of reactive intermediates that can interact with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity makes it useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)oxirane: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)oxirane: Contains a fluorine atom instead of bromine.
2-(4-Bromophenyl)quinoxaline: Different ring structure but contains the 4-bromophenyl group.
Uniqueness
2-[(4-bromophenyl)methyl]oxirane is unique due to its specific reactivity and the presence of both the bromine atom and the oxirane ring. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Properties
CAS No. |
62826-21-5 |
---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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